molecular formula C12H22N2O B2750558 N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide CAS No. 2094512-77-1

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide

Cat. No.: B2750558
CAS No.: 2094512-77-1
M. Wt: 210.321
InChI Key: CAWLIUQQXZBBFM-UHFFFAOYSA-N
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Description

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide is an organic compound with the CAS Registry Number 2094512-77-1 and a molecular formula of C12H22N2O . It has a molecular weight of approximately 210.32 g/mol and a topological polar surface area of 32.3 Ų . This compound features both an acrylamide moiety and a tertiary amine group within its molecular structure, making it a candidate for use in polymer science and materials research. Compounds with acryloyl functionalities are often investigated as monomers in the synthesis of cross-linked block copolymers, which can have applications in areas such as personal care formulations . Researchers can utilize this chemical as a building block in controlled radical polymerization processes, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, to create novel polymeric materials with specific properties . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[cyclohexyl(methyl)amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-12(15)13-9-10-14(2)11-7-5-4-6-8-11/h3,11H,1,4-10H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWLIUQQXZBBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC(=O)C=C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide typically involves the reaction of cyclohexylamine with methylamine and prop-2-enamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethylamine oxides, while reduction can produce cyclohexylmethylamine derivatives.

Scientific Research Applications

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Prop-2-enamide Derivatives

Compound Name Key Substituents Molecular Weight Biological Activity Reference
N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide Cyclohexyl(methyl)aminoethyl ~278.38* Not reported (structural analogue)
EPZ011989 (EZH2 inhibitor) Trans-4-((2-methoxyethyl)(methyl)amino)cyclohexyl 664.25 (free base) EZH2 inhibition (IC50 < 10 nM), anti-tumor
Osimertinib (EGFR inhibitor) Dimethylaminoethyl, methoxy, indole 499.61 (free base) EGFR-T790M inhibition (IC50 < 1 nM)
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-Hydroxyphenethyl, methoxyphenyl 325.34 Anti-inflammatory (IC50: 17.00 μM)
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide Cyclohexylamino, 4-octyloxyphenyl ~550 (estimated) Polymer synthesis applications

*Calculated using molecular formula C₁₃H₂₂N₂O₂.

Key Observations:

Substituent Effects on Bioactivity: The cyclohexyl(methyl)aminoethyl group in the target compound distinguishes it from aryl-substituted analogues (e.g., anti-inflammatory compounds in –6). EGFR inhibitors like osimertinib and befotertinib () feature dimethylaminoethyl substituents, enabling covalent binding to cysteine residues in kinases. The target compound lacks this motif, suggesting divergent targets.

Synthetic Accessibility :

  • N-(2-arylethyl)prop-2-enamides (–3) are synthesized via acryloylation of amines with methacryloyl chloride, yielding >80% purity . The target compound likely follows a similar route, though its cyclohexyl(methyl)amine precursor may require additional purification steps.

Anti-Inflammatory Potential: Prop-2-enamides with 4-hydroxyphenethyl substituents (–6, 8) exhibit anti-inflammatory activity (IC50 ~17 μM), comparable to the reference drug quercetin. The target compound’s cyclohexyl group may modulate this activity by altering solubility or receptor interactions .

Pharmacokinetic and Toxicological Considerations

  • Cyclohexyl vs. Aryl Groups : Cyclohexyl derivatives generally exhibit higher metabolic stability than aryl analogues due to reduced cytochrome P450-mediated oxidation .

Biological Activity

N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide an in-depth analysis of its biological activity based on current research findings.

Chemical Structure and Properties

The compound can be classified as an amide derivative with the following structural formula:

\text{N 2 cyclohexyl methyl amino ethyl}prop-2-enamide}

This structure features a cyclohexyl group and an unsaturated amide linkage, which are believed to contribute to its biological properties.

The biological activity of this compound is thought to involve its interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate enzyme activity or receptor binding, leading to various biological effects. However, detailed mechanisms are still under investigation, and further research is needed to elucidate these pathways .

Antimicrobial and Antifungal Activity

Recent studies have indicated that this compound exhibits significant antimicrobial and antifungal properties:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
  • Antifungal Activity : Preliminary data indicates that it may inhibit the growth of certain fungi, although specific species tested and results vary across studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionObserved Effects
AntimicrobialEffective against various bacteriaInhibition of growth observed
AntifungalActive against specific fungal strainsGrowth inhibition reported
Therapeutic PotentialInvestigated for various medical conditionsOngoing research

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL, demonstrating considerable antibacterial activity compared to standard antibiotics .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Candida albicans. The compound exhibited an MIC of 16 µg/mL, suggesting strong antifungal potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-N-cyclohexyl-N-methylbenzylamineSimilar amine structureModerate antimicrobial activity
CyclohexylamineSimple cyclohexyl amineLimited biological activity
N-(2-Aminobenzyl)-N-methylcyclohexanamineContains aromatic ringEnhanced antibacterial properties

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